(6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
- The compound’s systematic name is (6Z)-6-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-3-(methylsulfanyl)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one .
- Its molecular formula is C22H19ClN4O4S2 , with an average mass of approximately 502.994 Da .
- This compound belongs to the class of thiadiazolo[4,5-a]pyrimidines .
Preparation Methods
- Synthetic routes involve the condensation of appropriate precursors, such as chloro-substituted benzaldehydes and thiourea derivatives.
- Industrial production methods may include large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- In chemistry , it serves as a building block for designing novel heterocyclic compounds.
- In biology , researchers explore its potential as an antiproliferative agent or enzyme inhibitor.
- In medicine , investigations focus on its pharmacological properties, such as anticancer or antimicrobial activity.
- In industry , it may find applications in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) within cells.
- Its effects may involve modulation of cell signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
- This compound’s uniqueness lies in its thiadiazolo[4,5-a]pyrimidine scaffold.
- Similar compounds include (6Z)-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one and (6Z)-2-cyclohexyl-6-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one .
Properties
Molecular Formula |
C23H21ClN4O5S |
---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(6Z)-6-[[3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21ClN4O5S/c1-13-27-28-21(25)17(22(29)26-23(28)34-13)10-14-11-18(24)20(19(12-14)31-3)33-9-8-32-16-6-4-15(30-2)5-7-16/h4-7,10-12,25H,8-9H2,1-3H3/b17-10-,25-21? |
InChI Key |
VVVYHDCBDDCPDK-CGQRCSLRSA-N |
Isomeric SMILES |
CC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)OC)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCCOC4=CC=C(C=C4)OC)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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